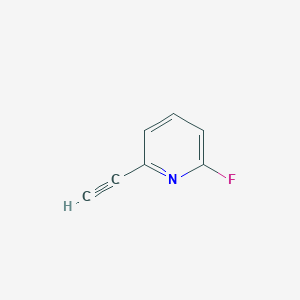

2-Ethynyl-6-fluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEWFXHNPSMINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729413 | |

| Record name | 2-Ethynyl-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233205-73-6 | |

| Record name | 2-Ethynyl-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-6-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethynyl-6-fluoropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that the strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry. The careful selection of building blocks can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. 2-Ethynyl-6-fluoropyridine is one such building block, a bifunctional molecule that marries the reactivity of a terminal alkyne with the electronic and metabolic-stability-enhancing properties of a fluorinated pyridine ring. This guide provides a comprehensive technical overview of this compound, moving beyond a simple datasheet to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles. While specific experimental data for this particular molecule is not widely published, this guide constructs a robust framework based on analogous systems and predictive models to empower researchers in their synthetic and drug discovery endeavors.

Molecular Structure and Physicochemical Profile

This compound (CAS No. 1233205-73-6) is a heterocyclic aromatic compound with the molecular formula C₇H₄FN and a molecular weight of 121.11 g/mol .[1][2] Its structure features a pyridine ring substituted with a fluorine atom at the 6-position and an ethynyl group at the 2-position. This unique arrangement of functional groups imparts a distinct set of properties that are highly valuable in the design of bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₄FN | [1][2] |

| Molecular Weight | 121.11 g/mol | [1][2] |

| CAS Number | 1233205-73-6 | [1][2] |

| Predicted XlogP | 1.6 | [3] |

| SMILES | C#CC1=NC(=CC=C1)F | [3] |

| InChI | InChI=1S/C7H4FN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H | [3] |

| Melting Point | Not available | Experimental data not found in literature. |

| Boiling Point | Not available | Experimental data not found in literature. |

| pKa | Not available | Expected to be a weak base due to the electron-withdrawing effects of the fluorine and ethynyl groups. |

| Solubility | Not available | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |

The fluorine atom at the 6-position significantly influences the electronic properties of the pyridine ring, lowering its pKa compared to unsubstituted pyridine and rendering the ring more electron-deficient. This has implications for its reactivity, particularly in nucleophilic aromatic substitution reactions. The terminal alkyne at the 2-position is a versatile functional handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions.[4]

Caption: Molecular structure of this compound.

Synthesis and Purification

The most logical and widely employed method for the synthesis of 2-ethynylpyridines is the Sonogashira cross-coupling reaction.[5] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of this compound, the readily available 2-bromo-6-fluoropyridine serves as the ideal starting material. To prevent self-coupling of the terminal alkyne, a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene), is typically used. The reaction is followed by a deprotection step to yield the desired product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Two-Step Synthesis

The following protocol is a representative procedure based on established Sonogashira coupling and deprotection methodologies for similar substrates.[6] Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-6-fluoropyridine

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-fluoropyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio (v/v).

-

To the stirred mixture, add ethynyltrimethylsilane (1.2 equiv.) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound (Deprotection)

-

Dissolve the purified 2-((trimethylsilyl)ethynyl)-6-fluoropyridine from Step 1 in methanol.

-

Add potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or GC-MS.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the final product. Further purification can be achieved by column chromatography if necessary.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons (3H): Multiplets in the range of δ 7.0-8.0 ppm. The fluorine at C6 will cause characteristic splitting patterns. - Acetylenic proton (1H): A singlet around δ 3.0-3.5 ppm. |

| ¹³C NMR | - Aromatic carbons (5C): Signals between δ 110-165 ppm. The carbon bearing the fluorine (C6) will appear as a doublet with a large ¹JCF coupling constant. - Alkynyl carbons (2C): Two signals in the range of δ 70-90 ppm. |

| IR | - ≡C-H stretch: A sharp, medium-intensity band around 3300 cm⁻¹. - C≡C stretch: A weak to medium, sharp band around 2100-2260 cm⁻¹. - C-F stretch: A strong band in the region of 1250-1000 cm⁻¹. - Aromatic C-H stretch: Bands above 3000 cm⁻¹. - Aromatic C=C and C=N stretches: Bands in the 1600-1400 cm⁻¹ region.[6][7] |

| Mass Spec. | - (M)+: Expected at m/z = 121.03. |

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups: the terminal alkyne and the fluorinated pyridine ring.

Caption: Key reaction pathways for this compound.

-

Reactions of the Ethynyl Group: The terminal alkyne is a versatile handle for constructing more complex molecules. It readily participates in:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction with azides forms stable 1,4-disubstituted 1,2,3-triazole rings, a common linker in medicinal chemistry.

-

Sonogashira Cross-Coupling: Further coupling with aryl or vinyl halides can extend the conjugated system, a strategy often used to modulate electronic properties and explore structure-activity relationships.[8]

-

Other Cycloaddition Reactions: The alkyne can also participate in various other cycloaddition reactions to form a range of heterocyclic systems.[9][10]

-

-

Reactions of the Fluoropyridine Ring: The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) .[8][11][12][13][14] The electron-withdrawing nature of the nitrogen atom and the ethynyl group enhances the electrophilicity of the C2 and C6 positions, making the fluorine a good leaving group. This allows for the introduction of a variety of nucleophiles (e.g., amines, thiols, alkoxides) at this position, providing a convenient method for late-stage functionalization. The reactivity of 2-fluoropyridine towards nucleophiles is significantly higher than that of 2-chloropyridine.[8][12]

Applications in Medicinal Chemistry

This compound is a valuable building block in drug discovery due to the advantageous properties conferred by its constituent moieties.[12][15][16]

-

The Role of the Fluoropyridine Scaffold: The incorporation of fluorine into drug candidates can have several beneficial effects, including:

-

Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.

-

Modulation of pKa: The electron-withdrawing fluorine atom can lower the basicity of the pyridine nitrogen, which can be crucial for optimizing a compound's pharmacokinetic profile and reducing off-target effects.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.

-

-

The Utility of the Ethynyl Group: The ethynyl group serves as a key synthetic handle and a structural element:

-

Vector for Further Elaboration: As discussed, it allows for the facile introduction of other molecular fragments via click chemistry or cross-coupling reactions, enabling the rapid generation of compound libraries for screening.

-

Bioisostere: The linear geometry of the alkyne can be used to probe spatial requirements in a binding pocket and can act as a bioisostere for other functional groups.

-

Pharmacophore Element: The ethynyl group itself can be a key interacting element within a pharmacophore, contributing to target binding.[4]

-

While specific examples of marketed drugs containing the this compound scaffold are not readily identifiable, the combination of a fluoropyridine and an alkyne is a recurring theme in modern medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.

Safety and Handling

No specific safety data is available for this compound. However, based on the properties of related compounds such as 2-ethynylpyridine and 2-fluoropyridine, the following precautions should be observed:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential in medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in the literature for this specific compound, can be reliably achieved through a two-step Sonogashira coupling/deprotection sequence. The dual reactivity of the terminal alkyne and the fluorinated pyridine ring offers a wealth of opportunities for synthetic diversification. As the drive for novel, potent, and metabolically stable drug candidates continues, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 9. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Pyridine, 4-ethenyl- [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

Introduction: A Privileged Scaffold for Modern Chemistry

An In-depth Technical Guide to 2-Ethynyl-6-fluoropyridine (CAS: 1233205-73-6)

This document provides a comprehensive technical overview of this compound, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its practical use in the laboratory.

This compound is a specialized chemical intermediate that combines three synthetically valuable motifs into one compact molecule: a pyridine ring, a fluorine substituent, and a terminal alkyne. This unique combination makes it a powerful tool for the rapid generation of molecular complexity.

-

The fluoropyridine core is a privileged structure in drug discovery. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The pyridine nitrogen acts as a hydrogen bond acceptor and modulates the compound's pKa.

-

The 2-fluoro substituent is a key reactive center. Fluorine is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, often displaying reactivity hundreds of times greater than the analogous chloro-substituent.[3][4] This allows for the facile introduction of a wide array of nucleophiles at a late stage of a synthetic sequence.

-

The terminal alkyne is a versatile functional handle. It readily participates in a host of transformations, most notably palladium-catalyzed cross-coupling reactions (such as the Sonogashira coupling) and cycloadditions, including copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry").[5][6]

This guide will explore how these features can be leveraged to accelerate research and development programs.

Physicochemical Properties and Identification

Proper identification and handling begin with a clear understanding of the compound's physical and chemical identifiers.

| Property | Value | Source(s) |

| CAS Number | 1233205-73-6 | [7][8][9] |

| Molecular Formula | C₇H₄FN | [9][10][11] |

| Molecular Weight | 121.11 g/mol | [8][9][11] |

| IUPAC Name | This compound | [8] |

| Predicted Boiling Point | 188.4 ± 25.0 °C | [12] |

| Predicted Density | 1.15 ± 0.1 g/cm³ | [12] |

| Physical State | Liquid | [8] |

| Purity | Typically ≥97% | [8][11] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [12] |

Synthesis Pathway: Sonogashira Cross-Coupling

The most direct and widely applicable method for synthesizing this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, the logical precursors are a halo-fluoropyridine and a protected or gaseous acetylene source.

The preferred starting material is 2-bromo-6-fluoropyridine (CAS: 144100-07-2) due to its optimal balance of reactivity and stability compared to iodo- or chloro-analogs.[13][14] The coupling partner is typically trimethylsilylacetylene (TMSA), which serves as a stable, liquid source of the ethynyl group. A subsequent deprotection step reveals the terminal alkyne.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established Sonogashira coupling methodologies and should be adapted and optimized as needed.[5][15]

-

Vessel Preparation: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-fluoropyridine (1.76 g, 10 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 231 mg, 0.2 mmol, 0.02 equiv), and copper(I) iodide (CuI, 76 mg, 0.4 mmol, 0.04 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes. This step is critical as the Pd(0) catalyst is sensitive to air.

-

Reagent Addition: Through the septum, add 40 mL of anhydrous, degassed tetrahydrofuran (THF), followed by 5.6 mL of triethylamine (TEA, 40 mmol, 4.0 equiv). The base is essential to neutralize the HBr formed during the reaction and regenerate the active catalyst.

-

Alkyne Addition: Add trimethylsilylacetylene (1.47 mL, 10.5 mmol, 1.05 equiv) dropwise to the stirring mixture.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude residue in methanol (50 mL) and add potassium carbonate (2.76 g, 20 mmol, 2.0 equiv). Stir at room temperature for 2 hours.

-

Purification: Remove the methanol under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, allowing for divergent synthesis of complex molecular libraries.

Caption: Key reactivity pathways of this compound.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the electronegativity of fluorine, makes the C2 position highly susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer intermediate and results in the displacement of the fluoride ion.

-

Causality: The high reactivity is driven by the superior ability of fluorine to stabilize the developing negative charge in the transition state through its powerful inductive effect, coupled with the relative weakness of the C-F bond compared to the C-H bonds of the intermediate.[4]

-

Scope: This reaction is compatible with a broad range of O-, N-, and S-based nucleophiles, including alcohols, phenols, primary and secondary amines, and thiols.

-

Typical Conditions: The reaction is typically run in a polar aprotic solvent like DMSO or DMF, with a non-nucleophilic base such as K₂CO₃ or DIPEA to deprotonate the incoming nucleophile. Mild heating (60-100 °C) is often sufficient.

B. Alkyne-Based Transformations

The terminal alkyne provides a gateway to numerous powerful synthetic transformations.

-

Sonogashira Coupling: While used in its synthesis, the product itself can act as the alkyne component in a subsequent Sonogashira reaction with a different aryl or vinyl halide, enabling the construction of complex diarylacetylene structures.[15][16]

-

Cycloaddition Reactions: As a terminal alkyne, it is an ideal substrate for [3+2] cycloadditions with azides (Click Chemistry) to form highly stable 1,2,3-triazole rings, a common linker and pharmacophore in drug design. It can also participate in [4+2] cycloadditions (Diels-Alder type reactions) with suitable dienes.[17][18][19]

Spectroscopic Analysis (Predicted)

While a comprehensive public spectral database for this specific compound is limited, its characteristic spectroscopic signatures can be reliably predicted based on its functional groups and known data from analogous structures like 2-ethynylpyridine and various fluoropyridines.[20][21] Researchers should always confirm identity using their own analytical data.

| Technique | Predicted Chemical Shift / Signal | Rationale |

| ¹H NMR | δ ~7.8-8.0 ppm (m, 1H), δ ~7.2-7.6 ppm (m, 2H) | Aromatic protons on the pyridine ring, with splitting patterns influenced by both H-H and H-F coupling. |

| δ ~3.2 ppm (s, 1H) | Acetylenic proton (C≡C-H ). | |

| ¹³C NMR | δ ~160-165 ppm (d, J≈240 Hz) | C2 carbon directly attached to fluorine (C -F), showing a large one-bond C-F coupling constant. |

| δ ~140-150 ppm (m) | Other aromatic carbons. | |

| δ ~80-85 ppm (2C) | Acetylenic carbons (C≡C ). | |

| ¹⁹F NMR | δ ~ -65 to -75 ppm (s) | Single fluorine environment on the pyridine ring. |

| IR (Infrared) | ν ~3300 cm⁻¹ (sharp, strong) | C-H stretch of the terminal alkyne. |

| ν ~2100 cm⁻¹ (weak) | C≡C stretch of the terminal alkyne. | |

| ν ~1600 cm⁻¹ (strong) | C=C/C=N stretching of the pyridine ring. | |

| ν ~1200-1250 cm⁻¹ (strong) | C-F stretching vibration.[21] |

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) may not be universally available, the precautions for related fluorinated and pyridine-based compounds are applicable.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[22][23]

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[23][24] Avoid breathing fumes or vapors.

-

Handling: Wash hands and any exposed skin thoroughly after handling.[22] Keep away from heat, sparks, open flames, and other ignition sources.

-

Accidental Release: In case of a spill, absorb with an inert material and place it into a suitable disposal container. Do not let the product enter drains or waterways.[22]

-

First Aid:

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation. Its well-defined and orthogonal reactivity at two distinct sites—the fluorine and the alkyne—provides chemists with a reliable and efficient platform for synthesizing novel compounds. By understanding the principles behind its synthesis and reactivity, researchers can unlock its full potential to build the next generation of pharmaceuticals and advanced materials.

References

- 1. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 1233205-73-6 [chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. chemscene.com [chemscene.com]

- 10. americanelements.com [americanelements.com]

- 11. chemuniverse.com [chemuniverse.com]

- 12. This compound CAS#: 1233205-73-6 [m.chemicalbook.com]

- 13. 2-Bromo-6-fluoropyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. 2-BROMO-6-FLUOROPYRIDINE | CAS 144100-07-2 [matrix-fine-chemicals.com]

- 15. mdpi.com [mdpi.com]

- 16. scirp.org [scirp.org]

- 17. Lewis Base Directed Cycloaddition Reactions of 2-Pyrones and Alkynylaluminum Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. spectrabase.com [spectrabase.com]

- 21. researchgate.net [researchgate.net]

- 22. aksci.com [aksci.com]

- 23. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectral Analysis of 2-Ethynyl-6-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-6-fluoropyridine is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. The presence of a reactive ethynyl group allows for its use in "click" chemistry and as a building block in the synthesis of more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, making this compound an attractive scaffold for drug discovery. A thorough understanding of its spectral characteristics is paramount for its identification, purification, and the analysis of its subsequent reactions. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Theoretical Basis: The chemical shifts of the protons on the pyridine ring are influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the anisotropic effects of the ethynyl group. The coupling constants (J-values) between adjacent protons provide information about their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.40 | dd | ³JH3-H4 = 8.0, ⁴JH3-F = 4.0 |

| H-4 | 7.70 - 7.90 | t | ³JH4-H3 = ³JH4-H5 = 8.0 |

| H-5 | 7.40 - 7.60 | d | ³JH5-H4 = 8.0 |

| ≡C-H | 3.10 - 3.30 | s | - |

Interpretation and Rationale:

-

H-4 (para to F, meta to C≡CH): This proton is expected to be the most deshielded due to the combined electron-withdrawing effects of the nitrogen and fluorine atoms, appearing as a triplet due to coupling with H-3 and H-5.

-

H-5 (meta to F, ortho to C≡CH): This proton will be deshielded by the nitrogen and the ethynyl group, appearing as a doublet due to coupling with H-4.

-

H-3 (ortho to F, meta to C≡CH): This proton will be deshielded by the adjacent fluorine and nitrogen, but its signal will be split into a doublet of doublets due to coupling with H-4 and the fluorine atom.

-

≡C-H (Acetylenic Proton): The terminal alkyne proton typically appears in the range of 2.5-3.5 ppm and is expected to be a sharp singlet in this case.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and reference the TMS peak to 0.00 ppm.

Predicted ¹H-¹H and ¹H-¹⁹F Coupling Interactions:

Caption: Predicted proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

Theoretical Basis: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and their position within the aromatic ring. The fluorine atom will cause significant splitting of the carbon signals it is directly bonded to and those that are two or three bonds away.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | 140 - 145 | d | ²JC2-F = 15 - 20 |

| C-3 | 120 - 125 | d | ³JC3-F = 3 - 5 |

| C-4 | 138 - 142 | d | ⁴JC4-F = 1 - 2 |

| C-5 | 125 - 130 | s | - |

| C-6 | 160 - 165 | d | ¹JC6-F = 240 - 260 |

| C≡CH | 80 - 85 | s | - |

| C≡CH | 75 - 80 | s | - |

Interpretation and Rationale:

-

C-6 (Fluorine-bearing Carbon): This carbon will be the most deshielded and will exhibit a large one-bond coupling constant with the fluorine atom.[1]

-

C-2 (Ethynyl-bearing Carbon): This carbon is also significantly deshielded and will show a smaller two-bond coupling to fluorine.

-

C-4: This carbon is deshielded by the nitrogen atom.

-

C-3 and C-5: These carbons are expected to appear in the typical aromatic region. C-3 will show a small three-bond coupling to fluorine.

-

Acetylenic Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the characteristic alkyne region of the spectrum.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.

-

Instrument Setup: Use a 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform, phase correct, and reference the CDCl₃ solvent peak to 77.16 ppm.

¹⁹F NMR Spectroscopy

Theoretical Basis: ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom.[2][3][4] The chemical shift of the fluorine in 2-fluoropyridine derivatives is well-documented.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-6 | -65 to -75 | d | ⁴JF-H3 = 4.0 |

Interpretation and Rationale:

-

The chemical shift of fluorine in 2-fluoropyridine is typically in the range of -65 to -75 ppm relative to CFCl₃.[5][6]

-

The fluorine atom will be coupled to the proton at the 3-position, resulting in a doublet.

Experimental Protocol for ¹⁹F NMR:

-

Sample Preparation: The same sample used for ¹H NMR can be used.

-

Instrument Setup: A 470 MHz NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16 to 64.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: Fourier transform the FID, phase correct the spectrum, and reference it to an external standard (e.g., CFCl₃ at 0.00 ppm).

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3300 | ≡C-H stretch | Strong, sharp |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2110 | C≡C stretch | Medium, sharp |

| ~1600, ~1470 | Aromatic C=C and C=N stretching | Medium to strong |

| ~1250 | C-F stretch | Strong |

| ~800 | Aromatic C-H out-of-plane bend | Strong |

Interpretation and Rationale:

-

The sharp, strong peak around 3300 cm⁻¹ is highly diagnostic for a terminal alkyne C-H bond.[7][8]

-

The peak around 2110 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.[8]

-

The aromatic C-H stretch appears above 3000 cm⁻¹.[7]

-

The strong absorption around 1250 cm⁻¹ is characteristic of the C-F bond stretch in an aromatic system.

-

The peaks in the 1470-1600 cm⁻¹ region are due to the stretching vibrations of the pyridine ring.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: If the sample is a liquid, a thin film can be placed on a salt plate (e.g., NaCl). If it is a solid, a few crystals can be placed directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Instrument Setup: An FTIR spectrometer.

-

Acquisition: Collect a background spectrum of the clean ATR crystal or salt plate. Then, collect the sample spectrum. Typically, 16-32 scans are co-added.

-

Processing: The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Mass Spectrum Data (EI):

| m/z | Proposed Fragment |

| 121 | [M]⁺ (Molecular Ion) |

| 94 | [M - HCN]⁺ |

| 92 | [M - C₂H]⁺ |

| 75 | [C₅H₄F]⁺ |

Interpretation and Rationale:

-

The molecular ion peak at m/z 121 corresponds to the molecular weight of this compound (C₇H₄FN).[9][10]

-

A common fragmentation pathway for pyridines is the loss of HCN (27 mass units).

-

Loss of the ethynyl group (C₂H, 25 mass units) is another likely fragmentation.

Plausible Fragmentation Pathway:

Caption: A possible fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Detection: An electron multiplier detects the ions.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed structural fingerprint of the molecule. The predicted data in this guide, derived from established spectroscopic principles and data from related compounds, offers a robust framework for researchers to identify and characterize this important synthetic building block. The provided experimental protocols outline the standard procedures for acquiring high-quality spectral data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. biophysics.org [biophysics.org]

- 5. colorado.edu [colorado.edu]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound - CAS:1233205-73-6 - Sunway Pharm Ltd [3wpharm.com]

- 10. chemuniverse.com [chemuniverse.com]

A Senior Application Scientist's Guide to 2-Ethynyl-6-fluoropyridine: From Commercial Sourcing to Synthetic Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-6-fluoropyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][] Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the reactive ethynyl group, make it a versatile synthon for creating complex molecular architectures. The strategic incorporation of a fluorinated pyridine motif can enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[3][4] This guide provides an in-depth analysis of its commercial availability, quality control, synthetic utility, and safety protocols, designed to empower researchers in leveraging this valuable compound for accelerated discovery programs.

Strategic Importance in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The addition of a fluorine atom, a common bioisosteric replacement, can profoundly modulate the physicochemical properties of the parent molecule.[5][6] Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influence molecular conformation, and block sites of metabolism, often leading to improved pharmacokinetic profiles.[3]

The terminal alkyne functionality of this compound serves as a versatile chemical handle for a variety of transformations. It is particularly amenable to powerful and efficient reactions such as copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry") and metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Glaser). This dual functionality—a tunable heterocyclic core and a reactive peripheral group—positions this compound as a high-value building block for constructing libraries of novel compounds for biological screening.[][7]

Commercial Availability and Supplier Analysis

Acquiring high-quality starting materials is the foundation of reproducible and successful research. This compound is available from a range of commercial suppliers, catering to both small-scale research and development needs and larger bulk quantity requirements.

Procurement Workflow

The process of acquiring and validating this reagent follows a standard laboratory workflow. The following diagram outlines the critical steps from initial sourcing to experimental use, ensuring scientific integrity at each stage.

Caption: Logical workflow for the procurement and validation of this compound.

Comparative Supplier Data

The following table summarizes the availability of this compound from various chemical suppliers. It is crucial for researchers to consult the specific supplier's website and Safety Data Sheet (SDS) for the most current information.

| Supplier | CAS Number | MDL Number | Purity | Available Quantities |

| American Elements | 1233205-73-6[8] | MFCD22191369[8] | Research & Bulk Quantities | Custom[8] |

| ChemUniverse | 1233205-73-6[9] | MFCD22191369[9] | 97%[9] | 100mg, 250mg, 1g, Bulk[9] |

| Sunway Pharm Ltd | 1233205-73-6[10] | - | 97%[10] | 1g, 5g[10] |

| ChemicalBook | 1233205-73-6[11] | - | Varies | Lists multiple suppliers in China[11] |

Physicochemical Properties and Spectroscopic Data

Accurate characterization of the reagent is paramount. While a comprehensive, experimentally-derived dataset for this compound is not fully consolidated in public literature, its properties can be inferred from its structure and data from analogous compounds.

| Property | Value | Notes / Source |

| Molecular Formula | C₇H₄FN | [8][9][10] |

| Molecular Weight | 121.11 g/mol | [9][10] |

| CAS Number | 1233205-73-6 | [8][9][10] |

| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds like 2-Ethynylpyridine (liquid).[12] |

| Storage | Sealed in dry, Room Temperature or Refrigerated | Recommended by suppliers to maintain stability.[10][12] |

Predicted Spectroscopic Signatures

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (~7.0-8.5 ppm), with coupling patterns influenced by the fluorine atom. The acetylenic proton would be a sharp singlet, typically around 3.0-3.5 ppm.

-

¹³C NMR: The acetylenic carbons would resonate around 70-90 ppm. The carbon bearing the fluorine atom (C6) would show a large one-bond C-F coupling constant, and its chemical shift would be significantly downfield (~160-165 ppm). Data for the parent 2-fluoropyridine can serve as a reference.[13]

-

¹⁹F NMR: A singlet is expected, with a chemical shift characteristic of a fluorine atom on a pyridine ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 121.11.

Protocol 1: Incoming Material Quality Control

This protocol ensures that the material received from a commercial supplier meets the required specifications for use in synthesis.

-

Visual Inspection: Check for proper packaging, labeling, and physical state consistency with the SDS.

-

Solubility Test: Dissolve a small sample (~1-2 mg) in a deuterated solvent (e.g., CDCl₃). Note any insolubility, which may indicate impurities.

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

Validation: Confirm the presence of the acetylenic proton singlet and the expected splitting patterns for the three aromatic protons. Integrate the signals to ensure the correct proton ratio (1:1:1:1).

-

Purity Assessment: Check for the presence of solvent residue or other unexpected peaks.

-

-

LC-MS Analysis:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Inject onto a C18 reverse-phase column.

-

Validation: Confirm the presence of a major peak corresponding to the expected molecular weight (m/z = 121.11).

-

Purity Assessment: Determine the purity by integrating the peak area of the product relative to any impurities.

-

-

Documentation: Record all results in a laboratory notebook, attaching spectra. Approve the batch for use if it meets the pre-defined purity criteria (e.g., >97%).

Synthesis and Reactivity

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs its reactivity.

Proposed Synthetic Pathway

A common and efficient method for synthesizing terminal alkynes on heterocyclic systems is the Sonogashira cross-coupling reaction. This involves the coupling of a halo-heterocycle with a protected alkyne, followed by a deprotection step.

Caption: Plausible Sonogashira coupling route to this compound.

The choice of 2-bromo-6-fluoropyridine as a starting material is strategic, as it is readily available from commercial sources. This pathway is robust and tolerates a wide range of functional groups, making it a cornerstone of modern synthetic chemistry.

Key Reactivity Profile

The utility of this compound stems from the orthogonal reactivity of its functional groups.

Caption: Key reaction classes for this compound.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol provides a representative example of how to use this compound as a building block.

-

Inert Atmosphere: To a flame-dried flask, add this compound (1.0 eq), an aryl halide (e.g., 4-iodotoluene, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed anhydrous solvent (e.g., THF or DMF) and degassed triethylamine (2.0 eq) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Rinse the pad with an organic solvent (e.g., ethyl acetate).

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. The information below is a summary and should be supplemented by a thorough review of the supplier-specific Safety Data Sheet (SDS).[12][14][15]

-

Hazard Identification: this compound and related compounds are generally classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[14][16] May cause respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14][17] All manipulations should be performed in a well-ventilated chemical fume hood.[17]

-

First Aid Measures:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][15] Some suppliers recommend refrigeration.[12] Store away from incompatible materials such as strong oxidizing agents and acids.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a readily available and highly versatile building block for chemical synthesis. Its strategic value in drug discovery and materials science is clear, offering a unique combination of a tunable fluorinated pyridine core and a reactive alkyne handle. By understanding its commercial landscape, implementing rigorous quality control, and applying modern synthetic methods, researchers can effectively harness the potential of this compound. Adherence to strict safety protocols is mandatory to ensure a safe and productive research environment.

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. americanelements.com [americanelements.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. This compound - CAS:1233205-73-6 - Sunway Pharm Ltd [3wpharm.com]

- 11. This compound suppliers & manufacturers in China [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 14. angenechemical.com [angenechemical.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. chemical-label.com [chemical-label.com]

- 17. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Starting Materials for Fluorinated Pyridine Derivatives

Executive Summary: The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[1][2][3] This guide provides an in-depth analysis of the primary synthetic strategies and starting materials used to construct these valuable compounds. It moves beyond a simple recitation of methods to explain the underlying chemical principles and practical considerations that guide the selection of a synthetic route, offering researchers and drug development professionals a robust framework for decision-making.

Introduction: The Privileged Role of Fluorine in Pyridine Scaffolds

The pyridine ring is a ubiquitous motif in pharmaceuticals, but its properties can be dramatically enhanced through fluorination. The introduction of fluorine can block sites of metabolic oxidation, increasing a drug's half-life and bioavailability.[4][5] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, altering its charge state at physiological pH and impacting receptor interactions.[1][2] This modulation of physicochemical properties makes fluorinated pyridines essential building blocks in the development of novel therapeutics.[2][6]

Strategic Approaches to Pyridine Fluorination: Choosing Your Starting Material

The synthesis of a target fluoropyridine is not a one-size-fits-all process. The optimal strategy is dictated by the desired substitution pattern, the electronic nature of the pyridine ring, and the availability of precursors. The choice of starting material is therefore the critical first step that channels the entire synthetic endeavor down a specific pathway. The four primary strategies revolve around transforming readily available, functionalized pyridines or building the ring from scratch.

Synthesis from Halogenated Pyridine Precursors: The SNAr Approach

The Nucleophilic Aromatic Substitution (SNAr) reaction is one of the most common and practical methods for introducing fluorine, particularly at the 2- and 4-positions of the pyridine ring.

3.1 Principle of Nucleophilic Aromatic Substitution (SNAr) The inherent electron deficiency of the pyridine ring, especially at positions ortho (C2) and para (C4) to the nitrogen, facilitates attack by nucleophiles.[7] This effect is significantly enhanced by the presence of electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) on the ring. The reaction proceeds through a stabilized Meisenheimer intermediate. A good leaving group, typically chloride or bromide, is displaced by a fluoride anion.[7]

3.2 Starting Materials: Chloro- and Bromopyridines Commercially available chloropyridines and bromopyridines are the workhorses for this approach. The reactivity is highly dependent on the position of the halogen and the nature of other substituents.

-

Activation: Halogens at the 2- and 4-positions are highly activated towards SNAr.

-

Leaving Group: While chloride is most common due to precursor availability, bromide is a slightly better leaving group. Fluoride itself is a poor leaving group in SNAr, making the reaction essentially irreversible.[7]

3.3 Key Reagents: Fluoride Sources The choice of fluoride source is critical as the fluoride ion is heavily hydrated and often a poor nucleophile in protic solvents.

-

Alkali Metal Fluorides: Anhydrous potassium fluoride (KF) and cesium fluoride (CsF) are commonly used in polar aprotic solvents like DMSO, DMF, or sulfolane at high temperatures.[8] CsF is more reactive but also more expensive.

-

Phase-Transfer Catalysts: Catalysts like tetrabutylammonium bromide (TBAB) or crown ethers (e.g., 18-crown-6) are often employed with KF to enhance the solubility and nucleophilicity of the fluoride ion, allowing for milder reaction conditions.

-

Tetrabutylammonium Fluoride (TBAF): This provides a soluble, "naked" source of fluoride but is highly basic and hygroscopic, which can lead to side reactions.

Table 1: Comparison of Common Fluoride Sources for SNAr

| Reagent | Solvent(s) | Typical Temp. (°C) | Advantages | Disadvantages |

|---|---|---|---|---|

| KF | DMSO, Sulfolane | 150-220 | Inexpensive, readily available | High temperatures required, low solubility |

| KF / PTC | DMSO, Acetonitrile | 80-150 | Milder conditions, improved yield | Catalyst cost, potential for side reactions |

| CsF | DMSO, DMF | 100-180 | Higher reactivity than KF | Expensive, hygroscopic |

| TBAF | THF, DMSO | 25-100 | High reactivity, low temperature | Highly basic, hygroscopic, side reactions |

Detailed Protocol 1: Synthesis of 2-Fluoro-5-nitropyridine from 2-Chloro-5-nitropyridine

This protocol exemplifies a classic SNAr halogen exchange (Halex) reaction, where the nitro group strongly activates the 2-position for nucleophilic attack.

Materials:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

Anhydrous Potassium Fluoride (KF, spray-dried, 3.0 eq)

-

Tetrabutylammonium Bromide (TBAB, 0.1 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-chloro-5-nitropyridine, spray-dried potassium fluoride, and tetrabutylammonium bromide.

-

Add anhydrous DMSO to the flask.

-

Heat the reaction mixture to 130 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-fluoro-5-nitropyridine.

Synthesis from Aminopyridine Precursors: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable method for installing a fluorine atom onto an aromatic ring, including pyridine, starting from an amino group.[9][10][11] It is particularly valuable for synthesizing 3-fluoropyridines, which are inaccessible via the SNAr pathway on unactivated rings.

4.1 Principle of Diazotization-Fluorination The reaction proceeds in two main stages:

-

Diazotization: The primary aminopyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a pyridine diazonium salt.[12]

-

Fluoride Displacement: In the classic Balz-Schiemann reaction, the counter-ion is tetrafluoroborate (BF₄⁻), introduced using fluoroboric acid (HBF₄).[10][12] The isolated diazonium tetrafluoroborate salt is then thermally decomposed. The diazonium group leaves as N₂ gas, generating a transient aryl cation that is trapped by the fluoride from the BF₄⁻ counter-ion.[9]

Modern variations use anhydrous HF/pyridine (Olah's reagent) or NaNO₂ in liquid HF, which can offer improved yields and operational simplicity.[13]

Detailed Protocol 2: Synthesis of 3-Fluoropyridine from 3-Aminopyridine

CAUTION: Diazonium salts can be explosive when dry. Handle with extreme care and use appropriate safety shields. The thermal decomposition can be highly exothermic.[10]

Materials:

-

3-Aminopyridine (1.0 eq)

-

Fluoroboric acid (HBF₄, 48% in H₂O, 2.5 eq)

-

Sodium nitrite (NaNO₂, 1.1 eq)

-

Diethyl ether

Procedure:

-

In a flask cooled in an ice-salt bath to 0 °C, dissolve 3-aminopyridine in the 48% fluoroboric acid solution.

-

While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite in water dropwise with vigorous stirring. A precipitate of the diazonium salt will form.

-

Stir the resulting slurry for an additional 30 minutes at 0 °C.

-

Collect the pyridinediazonium tetrafluoroborate salt by filtration, wash it with cold ethanol, and then with cold diethyl ether.

-

Do not allow the salt to become completely dry. Place the moist, filtered salt in a larger flask and heat it gently using an oil bath. The decomposition will begin, evolving nitrogen gas.[11] Heat carefully until gas evolution ceases.

-

The crude 3-fluoropyridine is then isolated from the residue, typically by steam distillation or extraction, followed by fractional distillation for purification.

Synthesis from Hydroxypyridine/Pyridone Precursors: Deoxyfluorination

Deoxyfluorination is a powerful strategy for converting a hydroxyl group directly into a fluorine atom.[14] For this class of starting materials, hydroxypyridines, which exist in tautomeric equilibrium with their corresponding pyridone forms, serve as excellent substrates.

5.1 The Deoxyfluorination Strategy This method involves activating the hydroxyl group (or the pyridone carbonyl oxygen) with a specialized reagent, converting it into a good leaving group, which is then displaced by fluoride in an SN2-type reaction.[15] This is particularly effective for preparing 2- and 4-fluoropyridines from the readily available 2- and 4-pyridones.

5.2 Key Reagents A variety of modern deoxyfluorinating reagents are available, each with distinct advantages in terms of reactivity, safety, and handling.

-

DAST (Diethylaminosulfur Trifluoride): A classic but thermally unstable reagent.

-

Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride): A more thermally stable and thus safer alternative to DAST.[16]

-

PyFluor (2-Pyridinesulfonyl Fluoride): A recently developed reagent with an excellent safety profile and broad substrate scope.[17]

CAUTION: Deoxyfluorination reagents can react violently with water and should be handled in a fume hood with appropriate personal protective equipment.

Detailed Protocol 3: Synthesis of 2-Fluoropyridine from 2-Pyridone using Deoxo-Fluor®

Materials:

-

2-Pyridone (1.0 eq)

-

Deoxo-Fluor® (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, suspend 2-pyridone in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add Deoxo-Fluor® to the stirred suspension via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate carefully under reduced pressure (Note: 2-fluoropyridine is volatile).

-

Purify by distillation to obtain 2-fluoropyridine.

Direct C-H Fluorination: An Electrophilic Approach

The direct conversion of a C-H bond to a C-F bond is a highly desirable transformation. For pyridine systems, this is typically achieved through electrophilic fluorination on an activated substrate.

6.1 The Logic of Electrophilic Fluorination Standard pyridine is electron-deficient and resistant to electrophilic attack. However, converting the pyridine to its corresponding N-oxide dramatically increases the electron density of the ring, particularly at the 2- and 4-positions, making it susceptible to attack by an electrophilic fluorine source ("F⁺").[18][19]

6.2 Key Reagents The most common electrophilic fluorinating reagents are N-F compounds, where the fluorine atom is made electrophilic by attachment to an electron-deficient nitrogen center.[20]

-

Selectfluor® (F-TEDA-BF₄): A commercially available, crystalline, and easy-to-handle electrophilic fluorinating agent.[21][22] It is widely used for the fluorination of a variety of electron-rich substrates, including activated heterocycles like pyridine N-oxides.[23][24]

Summary and Future Outlook

The synthesis of fluorinated pyridine derivatives relies on a diverse toolkit of reactions, with the choice of starting material being the paramount strategic decision.

Table 2: Strategic Summary of Starting Materials

| Starting Material | Primary Method | Target Position(s) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Chloropyridine | SNAr | 2, 4 | Scalable, cost-effective | Requires EWG activation; not for C3 |

| Aminopyridine | Balz-Schiemann | 2, 3, 4 | Versatile for all positions | Diazonium salts can be hazardous |

| Hydroxypyridine | Deoxyfluorination | 2, 4 | Uses readily available pyridones | Reagent cost and handling |

| Pyridine N-Oxide | Electrophilic C-H | 2, 4 | Direct C-H functionalization | Requires N-oxide preparation/removal |

Emerging trends in late-stage fluorination and the development of novel catalytic cycles continue to expand the possibilities for synthesizing these critical molecules. As the demand for more sophisticated pharmaceutical and agrochemical agents grows, so too will the need for efficient, selective, and scalable methods to access the diverse world of fluorinated pyridines.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Balz-Schiemann Reaction [organic-chemistry.org]

- 12. byjus.com [byjus.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]

- 15. brynmawr.edu [brynmawr.edu]

- 16. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 21. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

reactivity of the ethynyl group in 2-Ethynyl-6-fluoropyridine

An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in 2-Ethynyl-6-fluoropyridine

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The unique electronic interplay between the electron-deficient pyridine ring, the highly electronegative fluorine substituent, and the reactive ethynyl group confers a distinct and versatile chemical profile. This guide provides an in-depth exploration of the reactivity of the ethynyl moiety, grounded in the fundamental principles of organic chemistry. We will dissect key transformations including palladium-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic additions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable scaffold.

Introduction: The Molecular Architecture and Electronic Landscape

The reactivity of this compound is fundamentally governed by its electronic structure. The pyridine nitrogen and the fluorine atom at the 2- and 6-positions, respectively, exert strong electron-withdrawing effects on the aromatic ring through both induction and the mesomeric effect. This electronic pull is relayed to the ethynyl substituent at the 2-position, profoundly influencing its chemical behavior.

Key Electronic Influences:

-

Increased Acidity of the Alkynyl Proton: The electron-deficient nature of the fluoropyridine ring significantly increases the acidity of the terminal alkyne's C-H bond, facilitating its deprotonation and subsequent participation in metal-catalyzed reactions.

-

Polarization of the π-System: The triple bond becomes polarized, rendering the internal carbon atom electrophilic and susceptible to attack by nucleophiles.

-

Ring Stability: The addition of fluorine atoms to an aromatic ring can introduce a set of π-bonding orbitals that further stabilize the ring system, a phenomenon termed "fluoromaticity".[1][2] This stability makes the ring itself more resistant to addition reactions, thereby directing reactivity towards the ethynyl appendage.[1][2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, maxwidth="760px"]; node [shape=plaintext, fontsize=12, fontname="Arial"]; subgraph "this compound" A[ "N(sp2 Nitrogen)Inductive & MesomericWithdrawal" ]; B[ "C≡C-H(Ethynyl Group)Acidic ProtonElectrophilic π-system" ]; C[ "F(Fluorine)Strong InductiveWithdrawal" ]; end

} caption [label="Electronic influences on this compound.", fontsize=10, fontname="Arial"];

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is one of the most powerful and widely used methods for the formation of C(sp²)-C(sp) bonds, and it represents a cornerstone of the synthetic utility of this compound.[3] The enhanced acidity of the terminal alkyne proton facilitates the formation of the key copper(I) acetylide intermediate, often allowing the reaction to proceed under mild conditions.[4]

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[5]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with an aryl or vinyl halide.

-

Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This step is accelerated by the increased acidity of this compound's terminal proton.

-

Transmetalation: The copper acetylide transfers the acetylenic group to the palladium complex. This is often the rate-determining step.[5]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[5]

dot graph G { graph [splines=true, overlap=false, maxwidth="760px"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption [label="Simplified catalytic cycle of the Sonogashira reaction.", fontsize=10, fontname="Arial"];

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a representative example adapted from procedures for similar fluoropyridine substrates.[6][7]

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

-

Solvent Addition: Add degassed solvent, typically a mixture of THF and triethylamine (Et₃N) in a 2:1 ratio.

-

Reagent Addition: Add this compound (1.2 equiv) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the mixture to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Data Summary: Typical Sonogashira Reaction Parameters

| Parameter | Typical Condition | Rationale / Causality |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Provides the active Pd(0) species for the catalytic cycle. |

| Copper Co-catalyst | CuI | Facilitates the deprotonation of the alkyne to form the reactive copper acetylide.[5] |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPEA) | Acts as both the base to deprotonate the alkyne and as a solvent. |

| Solvent | THF, DMF, Dioxane | Aprotic solvents that solubilize the reagents and catalyst complex. |

| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient due to the activated nature of the alkyne. |

Cycloaddition Reactions: Building Rings

The electron-deficient nature of the alkyne in this compound makes it an excellent partner in various cycloaddition reactions, a class of concerted reactions that form cyclic products.[8] These reactions are highly valuable for rapidly constructing complex heterocyclic systems.

[3+2] Cycloadditions: The "Click" Reaction

The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example of "click chemistry." this compound serves as an excellent alkyne component, reacting readily with organic azides to form highly stable 1,2,3-triazole rings. This linkage is a common and valuable isostere in medicinal chemistry.[9]

dot graph G { graph [maxwidth="760px"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

} caption [label="[3+2] Azide-Alkyne Cycloaddition (Click Chemistry).", fontsize=10, fontname="Arial"];

[4+2] Cycloadditions: Diels-Alder Reactions

In a Diels-Alder reaction, the electron-poor alkyne of this compound can serve as a potent dienophile, reacting with electron-rich dienes.[8][10] This transformation provides a direct route to substituted aromatic or partially saturated six-membered rings, depending on the subsequent reaction steps. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the diene. In some cases, Lewis acid catalysis can be employed to accelerate the reaction and enhance selectivity.[11][12]

Nucleophilic Addition Reactions

The polarization of the triple bond in this compound makes it susceptible to nucleophilic attack, functioning as a Michael acceptor.[13][14] This reactivity allows for the introduction of a wide array of heteroatom and carbon-based functionalities.

Mechanism and Regioselectivity

Nucleophilic addition to activated alkynes typically proceeds via a conjugate or 1,4-addition mechanism.[13] The nucleophile attacks the β-carbon of the alkyne (the carbon further from the pyridine ring), leading to an intermediate vinyl anion. This anion is stabilized by the electron-withdrawing fluoropyridyl group. Subsequent protonation yields the final vinyl-substituted product. The reaction generally exhibits high regioselectivity, affording the E-isomer as the major product due to stereoelectronic factors during the protonation step.

Experimental Protocol: Thiol-Michael Addition

-

Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as methanol or THF.

-

Reagent Addition: Add the desired thiol (e.g., thiophenol, 1.1 equiv) to the solution.

-

Catalyst: Add a catalytic amount of a base, such as triethylamine or sodium carbonate (0.1 equiv), to deprotonate the thiol and generate the active thiolate nucleophile.

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

-

Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be purified directly by silica gel chromatography to afford the vinyl sulfide product.

Scope of Nucleophiles

| Nucleophile Class | Example | Product Type | Significance |

| Thiols (S-nucleophiles) | Thiophenol | Vinyl Sulfide | Important in bio-conjugation and materials science. |

| Amines (N-nucleophiles) | Piperidine | Enamine | Key intermediates for further functionalization. |

| Alcohols (O-nucleophiles) | Sodium Methoxide | Vinyl Ether | Can be hydrolyzed to ketones. |

| Carbon Nucleophiles | Grignard Reagents | Substituted Alkene | Forms new C-C bonds, expanding the carbon skeleton. |

Applications in Drug Discovery and Materials Science

The versatile reactivity of the ethynyl group, combined with the favorable physicochemical properties imparted by the fluoropyridine scaffold, makes this molecule a highly attractive building block.

-

Medicinal Chemistry: Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[15][16][17] The ethynyl group on this compound acts as a versatile "handle." It allows for the late-stage functionalization of complex molecules via robust reactions like Sonogashira or click chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[18][19] Many FDA-approved drugs contain fluoropyridine moieties.[20]

-

Materials Science: The rigid, linear nature of the ethynyl group is ideal for constructing conjugated polymers and organic materials with specific electronic and photophysical properties. The ability to easily functionalize the molecule allows for the fine-tuning of these properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the electron-deficient nature of its ethynyl group. This activation enables a broad range of high-yield transformations, including palladium-catalyzed cross-couplings, [3+2] and [4+2] cycloadditions, and nucleophilic additions. Understanding the causality behind this reactivity—the potent electron-withdrawing effects of the ring nitrogen and fluorine substituent—is paramount for its effective deployment in synthesis. This guide provides the foundational knowledge and practical protocols for researchers to harness the full potential of this versatile building block in the rational design of novel pharmaceuticals and advanced materials.

References